2-Bromo-3-cyclopropylpyridine
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Overview
Description
2-Bromo-3-cyclopropylpyridine is an organic compound with the molecular formula C8H8BrN. It is a derivative of pyridine, where a bromine atom is substituted at the second position and a cyclopropyl group at the third position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-cyclopropylpyridine typically involves the bromination of 3-cyclopropylpyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the selective bromination at the second position of the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-cyclopropylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The compound can be reduced to 3-cyclopropylpyridine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Boronic acids, palladium catalyst, potassium carbonate; usually performed in a mixture of water and an organic solvent like tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation; conducted in anhydrous ether or ethanol.
Major Products:
Substitution Products: Azides, nitriles, and amines.
Coupling Products: Biaryl compounds.
Reduction Products: 3-Cyclopropylpyridine.
Scientific Research Applications
2-Bromo-3-cyclopropylpyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3-cyclopropylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and cyclopropyl group confer unique electronic and steric properties, allowing the compound to modulate the activity of its targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
3-Bromo-2-cyclopropylpyridine: Similar structure but with different substitution pattern, leading to distinct reactivity and applications.
2-Bromopyridine: Lacks the cyclopropyl group, making it less sterically hindered and more reactive in certain reactions.
2-Cyclopropylpyridine: Lacks the bromine atom, resulting in different chemical behavior and synthetic utility.
Uniqueness: 2-Bromo-3-cyclopropylpyridine is unique due to the combination of the bromine atom and cyclopropyl group, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .
Properties
IUPAC Name |
2-bromo-3-cyclopropylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JISKHOYTVQBMNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744650 |
Source
|
Record name | 2-Bromo-3-cyclopropylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256788-23-4 |
Source
|
Record name | Pyridine, 2-bromo-3-cyclopropyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256788-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3-cyclopropylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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